{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15758214
InChI: InChI=1S/C10H13F2N5/c1-16-7-8(5-14-16)4-13-6-9-2-3-17(15-9)10(11)12/h2-3,5,7,10,13H,4,6H2,1H3
SMILES:
Molecular Formula: C10H13F2N5
Molecular Weight: 241.24 g/mol

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC15758214

Molecular Formula: C10H13F2N5

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine -

Specification

Molecular Formula C10H13F2N5
Molecular Weight 241.24 g/mol
IUPAC Name 1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Standard InChI InChI=1S/C10H13F2N5/c1-16-7-8(5-14-16)4-13-6-9-2-3-17(15-9)10(11)12/h2-3,5,7,10,13H,4,6H2,1H3
Standard InChI Key DZKXHLRGDJEQLE-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)CNCC2=NN(C=C2)C(F)F

Introduction

Structural Characteristics

Pyrazole derivatives, including those with difluoromethyl and methyl substituents, are known for their diverse pharmacological effects. The presence of these functional groups can influence solubility, bioavailability, and interactions with biological targets, potentially leading to enhanced therapeutic profiles compared to simpler derivatives.

Compound FeatureDescription
Pyrazole RingsFive-membered aromatic rings containing nitrogen atoms.
Difluoromethyl GroupEnhances lipophilicity and metabolic stability.
Methyl GroupContributes to solubility and bioavailability.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives typically involves multi-step organic reactions. Common synthetic routes include nucleophilic substitutions, cycloadditions, and condensation reactions. These processes require controlled conditions to achieve high yields and purity.

Synthetic MethodDescription
Nucleophilic SubstitutionInvolves the replacement of a leaving group with a nucleophile.
CycloadditionForms rings through the interaction of two or more molecules.
Condensation ReactionInvolves the formation of a new compound with the loss of a small molecule.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific combination of substituents on the pyrazole rings can significantly influence these activities.

Biological ActivityExample Compound
Antimicrobial1-Methylpyrazole
Anticancer3-Difluoromethylpyrazole
Anti-inflammatory4-Pyrazolylmethanol

Research Findings and Potential Applications

Research on pyrazole derivatives highlights their potential in medicinal chemistry, particularly in developing therapeutic agents. The unique structural features of these compounds can enhance their interaction with biological targets, leading to diverse pharmacological effects.

Potential ApplicationDescription
Drug DevelopmentPyrazole derivatives are explored for their therapeutic potential.
Biological InteractionsThe structural features influence binding affinities and biological activities.

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